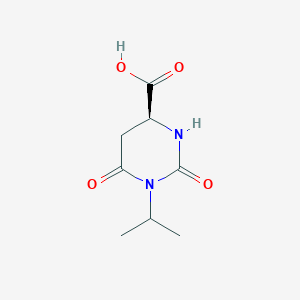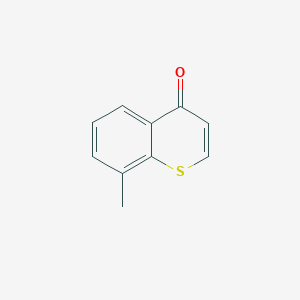![molecular formula C7H6ClN3 B11757103 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190317-98-6](/img/structure/B11757103.png)
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine under high-temperature conditions, often in the presence of a catalyst such as palladium or copper. The reaction may proceed through a series of steps including halogen exchange, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s interaction with receptors or ion channels can also modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
1H-pyrrolo[3,4-c]pyridine: Similar structure but with different positioning of nitrogen atoms.
Uniqueness
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
1190317-98-6 |
|---|---|
Formule moléculaire |
C7H6ClN3 |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 |
Clé InChI |
ZBEFEIUZLALVGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=CN2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)
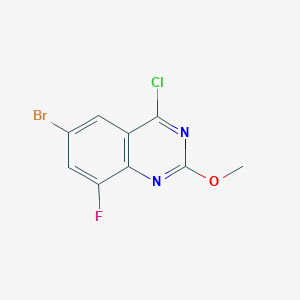
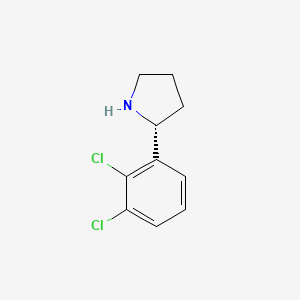
![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)

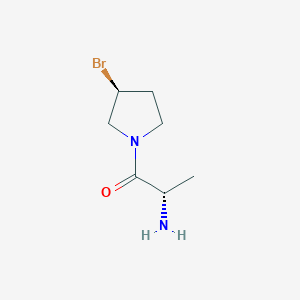

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)
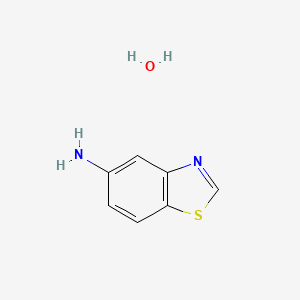
![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
